molecular formula C17H20FN3O4S B2983038 N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide CAS No. 897618-97-2

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide

Cat. No.: B2983038
CAS No.: 897618-97-2
M. Wt: 381.42
InChI Key: MMRVWUHOCMCGBG-UHFFFAOYSA-N
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Description

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H20FN3O4S and its molecular weight is 381.42. The purity is usually 95%.
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Scientific Research Applications

Lewis Basic Catalysts

N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)furan-2-carboxamide derivatives have been developed as Lewis basic catalysts for hydrosilylation of N-aryl imines, showing high enantioselectivity and yields across a broad range of substrates. The critical role of the arene sulfonyl group for high enantioselectivity highlights the compound's potential in asymmetric synthesis and organic transformations (Zhouyu Wang et al., 2006).

Neuroimaging

In neuroimaging, derivatives of this compound have been explored as PET (Positron Emission Tomography) tracers for imaging serotonin 5-HT1A receptors and colony-stimulating factor 1 receptor (CSF1R), which are critical in studying neuropsychiatric disorders and neuroinflammation. These compounds demonstrate high affinity and selectivity, indicating their potential as tools for diagnosing and understanding the pathophysiology of various brain disorders (Gonzalo García et al., 2014); (H. Lee et al., 2022).

Chemosensors

A simple phenoxazine-based fluorescence chemosensor incorporating a derivative of this compound has been developed for discriminative detection of Cd2+ and CN− ions. This chemosensor's sensitivity and selectivity for these ions suggest its application in environmental monitoring and biological imaging, providing a tool for detecting hazardous substances in live cells and organisms (P. Ravichandiran et al., 2020).

Antibacterial Agents

Research into N-sulfonated derivatives of (2-furoyl)piperazine, a related structure, has shown promising antibacterial properties with mild cytotoxicity. These studies underscore the potential of such compounds in developing new antibacterial agents, especially against drug-resistant bacteria. The low Minimum Inhibitory Concentration (MIC) values compared to ciprofloxacin highlight their efficacy and the possibility of their use in drug development (M. Abbasi et al., 2022).

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN3O4S/c18-14-3-5-15(6-4-14)20-8-10-21(11-9-20)26(23,24)13-7-19-17(22)16-2-1-12-25-16/h1-6,12H,7-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMRVWUHOCMCGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.